N-(2,6-dichloro-4-methoxyphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide and related compounds involves multiple steps, including reactions with POCl3 in acetate and other catalytic processes. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized through reactions involving 2,6-dichloro-4 –trifloromethylaniline, showcasing the versatility in synthesizing chloroacetamide derivatives (Z. Ping, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. Detailed analysis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide revealed a monoclinic space group, indicating the compound's complex crystalline structure (Z. Ping, 2007).
Chemical Reactions and Properties
Chemical reactions involving N-(2,6-dichloro-4-methoxyphenyl)acetamide derivatives often lead to the formation of various pharmacologically active molecules. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from N-methylaniline and chloracetyl chloride demonstrate the compound's potential in creating bioactive molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).
Scientific Research Applications
Summary of the Application
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .
Methods of Application or Experimental Procedures
The compounds were tested against c-Met kinase using the ADP Glo TM assay . Compound 6f was further evaluated for its antiproliferative and antimigratory properties on MCF-7 and A549 cell lines using colony formation and wound healing assays .
Results or Outcomes
Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines . Many compounds were inactive against the HT-29 cell line . Compound 6f had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .
2. Application in Antimicrobial Study
Summary of the Application
The synthesized compound was screened for antimicrobial activity .
Methods of Application or Experimental Procedures
The title compound was synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The molecular structure was elucidated by using single-crystal X-ray diffraction technique .
Results or Outcomes
The synthesized compound shows moderate antimicrobial activity against selected pathogens .
3. General Research Chemical
Summary of the Application
“N-(2,6-dichloro-4-methoxyphenyl)acetamide” is often used as a research chemical . It can be used in various scientific experiments where this compound is required.
Results or Outcomes
3. General Research Chemical
Summary of the Application
“N-(2,6-dichloro-4-methoxyphenyl)acetamide” is often used as a research chemical . It can be used in various scientific experiments where this compound is required.
Safety And Hazards
properties
IUPAC Name |
N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDULTGLSDMTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372379 | |
Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
CAS RN |
136099-55-3 | |
Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.